molecular formula C37H75N10O17P3S B12379581 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane

Cat. No.: B12379581
M. Wt: 1057.0 g/mol
InChI Key: VJXJWGKNGIGUQX-UEWJOKIPSA-N
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Description

The compound S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane is a complex organic molecule with a variety of functional groups. It is characterized by its intricate structure, which includes amino, hydroxyl, and phosphonooxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups through various chemical reactions. Common methods include:

    Condensation Reactions: Used to form the backbone of the molecule.

    Phosphorylation: Introduction of phosphonooxy groups.

    Amination: Addition of amino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors where the reactions can be carefully monitored and controlled. Techniques such as continuous flow synthesis and batch processing may be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: Can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Amino groups can be reduced to form amines.

    Substitution: Functional groups can be substituted under specific conditions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving phosphonooxy and amino group interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes. For example, the phosphonooxy groups may interact with enzymes involved in phosphorylation, while the amino groups could bind to receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the phosphonooxy groups and is involved in energy transfer within cells.

    Nucleotides: Similar in structure due to the presence of purine bases and phosphonooxy groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactions. Unlike simpler molecules, it can participate in multiple pathways and interactions, making it a versatile tool in scientific research.

Conclusion

The compound S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane is a fascinating molecule with significant potential in various fields of research. Its complex structure and diverse functional groups make it a valuable subject for further study and application.

Properties

Molecular Formula

C37H75N10O17P3S

Molecular Weight

1057.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane

InChI

InChI=1S/C37H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/t26-,30+,31?,32+,36-;;;/m1.../s1

InChI Key

VJXJWGKNGIGUQX-UEWJOKIPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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